Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a stereospecific (2S,4S) configuration, a methyl ester group at position 2, and a substituted phenoxy moiety at position 2. The phenoxy group features a tert-butyl substituent at the para position and a methyl group at the ortho position, contributing to its steric bulk and lipophilicity. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly those targeting enzyme modulation or receptor binding due to the pyrrolidine scaffold’s prevalence in bioactive molecules .
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-tert-butyl-2-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-11-8-12(17(2,3)4)6-7-15(11)21-13-9-14(18-10-13)16(19)20-5;/h6-8,13-14,18H,9-10H2,1-5H3;1H/t13-,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKJFDLXDBLWNI-IODNYQNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2CC(NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)O[C@H]2C[C@H](NC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride, also known by its CAS number 192725-45-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- C : 20
- H : 32
- Cl : 1
- N : 1
- O : 3
Physical Properties
- Molecular Weight : 364.62 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Hazard Classification : Irritant.
This compound exhibits biological activity primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. The presence of the pyrrolidine ring suggests interactions with various receptors in the central nervous system (CNS).
Pharmacological Effects
-
Neurotransmitter Modulation :
- The compound may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation.
- Potential use in treating anxiety and depression-related disorders.
-
Anti-inflammatory Properties :
- Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
-
Antioxidant Activity :
- Exhibits scavenging activity against free radicals, contributing to its protective effects against oxidative stress.
Study 1: Neuropharmacological Assessment
A study conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in anxiety-like behaviors. The findings suggest that the compound acts as a potential anxiolytic agent by enhancing serotonergic transmission .
Study 2: Anti-inflammatory Effects
In vitro experiments showed that the compound effectively reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. This indicates its potential utility in treating inflammatory diseases .
Study 3: Antioxidant Evaluation
Research evaluating the antioxidant capacity revealed that this compound exhibited notable free radical scavenging activity, comparable to established antioxidants like ascorbic acid .
Data Summary
Scientific Research Applications
This compound has been investigated for its various biological activities, which can be categorized as follows:
Receptor Agonism
Methyl (2S,4S)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride has shown interaction with adrenergic receptors, particularly the β3 adrenergic receptor. This interaction is significant for metabolic regulation, making it a candidate for obesity and diabetes treatment. Studies have indicated that compounds targeting β3 receptors can enhance lipolysis and improve glucose metabolism, suggesting their potential in weight management therapies .
Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties that can mitigate oxidative stress in cellular environments. Antioxidants are critical in preventing cellular damage caused by free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders .
Applications in Research
The applications of this compound extend into several research domains:
Drug Development
Given its receptor activity and potential therapeutic effects, this compound is being explored in drug development programs aimed at creating new treatments for metabolic disorders. Its ability to modulate adrenergic signaling pathways positions it as a valuable candidate for further investigation in clinical trials .
Biological Studies
Researchers utilize this compound to study the mechanisms of action related to adrenergic receptors and their role in metabolism. This includes exploring its effects on adipocyte differentiation and insulin sensitivity .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs differ primarily in substituents on the phenoxy ring or modifications to the pyrrolidine core. Key examples include:
Table 1: Structural and Physicochemical Properties of Selected Analogs
Notes:
- Electron-Withdrawing Effects : The trifluoromethyl group in [774223-28-8] introduces strong electron-withdrawing properties, which may influence reactivity in nucleophilic substitution reactions .
- Steric Effects : Di-tert-butyl substitution ([1354484-70-0]) creates significant steric hindrance, likely affecting binding interactions in biological systems .
Q & A
Q. How does the tert-butylphenoxy substituent influence the compound’s conformational flexibility?
- Methodology : Perform variable-temperature NMR to assess rotational barriers of the tert-butyl group. Compare to X-ray structures of analogs (e.g., 4-phenylpyrrolidine derivatives ) to identify steric or electronic effects. Molecular dynamics simulations quantify torsional angles and energy barriers .
Q. What role does the hydrochloride salt form play in solubility and crystallinity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
